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CEF7, Influenza Virus NP (380-388) -

CEF7, Influenza Virus NP (380-388)

Catalog Number: EVT-12564091
CAS Number:
Molecular Formula: C55H84N16O14
Molecular Weight: 1193.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CEF7, Influenza Virus Nucleoprotein (380-388) is a peptide derived from the nucleoprotein of the influenza virus, specifically from the amino acid sequence corresponding to positions 380 to 388. The nucleoprotein plays a critical role in the influenza virus life cycle, particularly in the encapsidation of viral RNA and the formation of ribonucleoprotein complexes essential for viral replication and transcription. This peptide is significant for research into immune responses and vaccine development due to its potential as an epitope recognized by T-cells.

Source

The CEF7 peptide is synthesized based on the sequence of the nucleoprotein from various strains of the influenza virus, which is known for its high conservation across different subtypes. The nucleoprotein is encoded by segment 5 of the viral RNA and consists of 498 amino acids in total. This peptide has been utilized in various studies to understand immune responses against influenza infections and to develop monoclonal antibodies targeting specific epitopes on the nucleoprotein .

Classification

CEF7 falls under the classification of viral peptides and is specifically categorized as an influenza virus nucleoprotein-derived epitope. It is crucial for studies related to immunology and virology, particularly in understanding how the immune system recognizes and responds to influenza virus infections.

Synthesis Analysis

Methods

The synthesis of CEF7 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for precise control over the amino acid sequence and modifications, enabling researchers to create peptides that mimic natural sequences found in viral proteins.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with attaching a protected amino acid to a solid support. Subsequent amino acids are added one at a time, with each addition followed by deprotection steps.
  2. Purification: After synthesis, crude peptides are purified using high-performance liquid chromatography (HPLC) to remove any impurities or incomplete sequences.
  3. Characterization: The final product is characterized using mass spectrometry and analytical HPLC to confirm its identity and purity.
Molecular Structure Analysis

Structure

The molecular structure of CEF7 consists of a linear sequence of amino acids that folds into specific conformations critical for its biological function. Although detailed structural data specific to CEF7 may not be available, it is expected to adopt a conformation that allows it to effectively interact with major histocompatibility complex class I molecules, facilitating T-cell recognition.

Data

  • Amino Acid Sequence: The sequence for CEF7 is typically represented as follows:
    • Sequence: [specific amino acid sequence]
  • Molecular Weight: Approximately 1,000 Da (depending on specific modifications).
  • Hydrophobicity: The peptide's hydrophobicity can influence its interaction with cellular membranes and proteins.
Chemical Reactions Analysis

Reactions

CEF7 may participate in several biochemical interactions, primarily involving binding to immune receptors such as T-cell receptors (TCRs) or major histocompatibility complex molecules.

Technical Details

  1. Binding Affinity Studies: Techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA) can be employed to measure binding affinities between CEF7 and immune receptors.
  2. Stability Tests: Chemical stability can be assessed under various pH and temperature conditions to determine its potential as a therapeutic agent.
Mechanism of Action

Process

The mechanism by which CEF7 exerts its effects involves its recognition by T-cells through major histocompatibility complex class I molecules on antigen-presenting cells. Once presented, it stimulates a cytotoxic T-cell response against cells infected with influenza virus.

Data

  • T-cell Activation: Studies indicate that peptides like CEF7 can induce proliferation and activation of CD8+ T-cells.
  • Cytokine Production: Activation may lead to increased production of cytokines such as interferon-gamma, crucial for antiviral immunity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when lyophilized.
  • Solubility: Soluble in water and organic solvents depending on modifications.
  • Stability: Stability can vary based on environmental conditions; storage at -20°C is recommended for long-term preservation.

Chemical Properties

  • pH Stability: Stable within a physiological pH range (6.5 - 7.5).
  • Reactivity: Can undergo oxidation or hydrolysis if not properly stored.
Applications

Scientific Uses

CEF7 has several applications in scientific research:

  1. Vaccine Development: Used in designing vaccines that elicit strong T-cell responses against influenza viruses.
  2. Immunological Studies: Serves as a model peptide for studying T-cell receptor interactions and immune responses.
  3. Antibody Production: Facilitates the development of monoclonal antibodies targeting influenza nucleoproteins, aiding in diagnostics and therapeutic developments .
Virological Context of Influenza Nucleoprotein Epitopes

Influenza A virus nucleoprotein (NP) is a multifunctional, RNA-binding protein critical for viral replication and host adaptation. With 498 amino acid residues, NP oligomerizes to form the structural backbone of the viral ribonucleoprotein (vRNP) complex, encapsidating the negative-sense RNA genome. Unlike highly variable surface proteins (hemagglutinin/HA, neuraminidase/NA), NP exhibits >90% sequence conservation across influenza A subtypes, making it a prime target for universal vaccine strategies [6] [10].

Nucleoprotein Molecular Functions in Viral Replication Cycles

NP executes three non-redundant functions during infection:

  • RNA Encapsidation: NP monomers bind viral RNA nonspecifically via a groove rich in basic residues (Arg150, Arg174, Arg175), forming helical vRNP structures that protect RNA from cellular nucleases [6].
  • Replication-Transcription Switch: NP mediates the transition from viral mRNA transcription (primed by capped host RNAs) to genomic RNA replication (unprimed). Soluble NP recruits the viral polymerase complex (PB1-PB2-PA) to initiate complementary RNA synthesis [9].
  • Intracellular Trafficking: Nuclear localization signals (NLS) in NP enable vRNP import into the host nucleus, while CRM1-dependent nuclear export signals facilitate cytoplasmic translocation for virion assembly [6] [10].

Table 1: Functional Domains of Influenza Nucleoprotein

DomainResiduesFunctionBinding Partners
RNA-binding groove73–91RNA encapsidationGenomic RNA
Oligomerization401–428NP-NP interactionsAdjacent NP monomers
Tail loop402–428vRNP assemblyPolymerase complex (PB1)
Nuclear import327–345Nuclear localizationImportin-α

Structural Localization of NP (380-388) within vRNP Architecture

The epitope CEF7 (NP residues 380–388; ELRSRYWAI) resides in the C-terminal tail loop domain (residues 402–428), a region critical for NP oligomerization and vRNP assembly. In the H5N1 NP crystal structure (PDB: 2Q06), this loop protrudes from the NP "body" domain and inserts into a hydrophobic pocket of adjacent NP monomers, forming ring-like vRNP structures [6]. Key features:

  • Spatial Positioning: The 380–388 segment lies proximal to the tail loop (residues 397–401, 429–437), positioning it at NP-NP interfaces in oligomers [6].
  • Conformational Flexibility: Residues 397–401 act as a flexible linker, enabling adaptive folding during vRNP assembly. This allows solvent exposure of ELRSRYWAI for MHC-I presentation [6].
  • vRNP Integration: In electron microscopy models, NP oligomers form 9-mer rings, with the tail loop securing the oligomeric interface. Disruption of this region abrogates vRNA replication [6].

Polymerase Cofactor Interactions Involving Nucleoprotein Domains

NP directly interfaces with the viral RNA-dependent RNA polymerase (RdRp) complex to regulate replication:

  • PB1/PB2 Binding: NP binds PB1 and PB2 subunits via multiple domains, including the tail loop region encompassing NP380–388. The NP-PB2 interaction is labile and dissociates in 0.1% SDS, while NP-PB1 binding is more stable [3] [9].
  • Replication Regulation: NP-PB1/PB2 interactions enable:
  • Polymerase recruitment to nascent cRNA/vRNA templates.
  • Antitermination during genomic RNA synthesis by preventing premature polyadenylation [9].
  • Functional switching from transcription (cap-dependent) to replication (cap-independent) modes [9].
  • Role of C-Terminus: Mutations in the NP C-terminus (e.g., serine-to-alanine at Ser486) disrupt replication without affecting PB1/PB2 binding, indicating regulatory roles beyond polymerase tethering [9].

Table 2: NP-Polymerase Interaction Dynamics

Polymerase SubunitNP Binding Domain(s)Interaction StabilityFunctional Consequence
PB1Tail loop (res. 401–428)SDS-resistantReplication complex stabilization
PB2Multiple sites*SDS-labile (0.1% SDS)Capped RNA primer recruitment
PANo direct bindingN/ANot implicated in NP binding

*Three independent NP regions bind PB2: residues 1–161, 160–256, and 255–341 [9]

Conserved Epitope Regions Across Influenza Strains and Subtypes

The NP380–388 epitope exhibits exceptional sequence conservation:

  • Cross-Subtype Stability: ELRSRYWAI is 100% conserved in human H1N1 (1977–2009), H3N2, H5N1, and avian influenza A strains, contrasting with hypervariable HA/NA epitopes [1] [10].
  • HLA-B08 Restriction: This epitope is presented by HLA-B08:01, an allele prevalent in 10–25% of European populations. Structural studies confirm high-affinity binding to HLA-B*08 via anchor residues (Glu380, Ala388) [1] [8].
  • T-cell Recognition: CTLs targeting NP380–388 eliminate infected cells via:
  • Perforin/granzyme exocytosis.
  • Fas/FasL-mediated apoptosis [10].
  • Mutation Resistance: Functional constraints limit variation in this region:
  • Trp385 stabilizes NP oligomerization.
  • Tyr384 forms hydrogen bonds with adjacent NP monomers [6].

Table 3: Conservation Analysis of NP Epitopes

EpitopeInfluenza A SubtypesConservation Rate (%)Functional Constraints
NP380–388H1N1, H3N2, H5N1, H7N9100%Oligomerization, PB1 binding
M2e2–9H1N1, H3N2, H5N192%M2 ion channel function
HAstemGroup 1/2 HA75–85%Membrane fusion, HA trimer stability

Computational epitope screening (e.g., iVAX platform) confirms NP380–388 as a top-ranked CTL target due to its conservation, immunogenicity, and low risk of T-regulatory induction [7]. This contrasts with variable epitopes in HA head domains, where single mutations (e.g., K166Q in H1) enable immune escape [4] [10].

Properties

Product Name

CEF7, Influenza Virus NP (380-388)

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoic acid

Molecular Formula

C55H84N16O14

Molecular Weight

1193.4 g/mol

InChI

InChI=1S/C55H84N16O14/c1-6-29(4)44(53(84)85)71-45(76)30(5)64-49(80)41(25-32-26-63-36-12-8-7-11-34(32)36)69-51(82)40(24-31-15-17-33(73)18-16-31)68-47(78)37(13-9-21-61-54(57)58)66-52(83)42(27-72)70-48(79)38(14-10-22-62-55(59)60)65-50(81)39(23-28(2)3)67-46(77)35(56)19-20-43(74)75/h7-8,11-12,15-18,26,28-30,35,37-42,44,63,72-73H,6,9-10,13-14,19-25,27,56H2,1-5H3,(H,64,80)(H,65,81)(H,66,83)(H,67,77)(H,68,78)(H,69,82)(H,70,79)(H,71,76)(H,74,75)(H,84,85)(H4,57,58,61)(H4,59,60,62)/t29-,30-,35-,37-,38-,39-,40-,41-,42-,44-/m0/s1

InChI Key

CIANDCONINMZJW-TYOSYLEOSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N

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